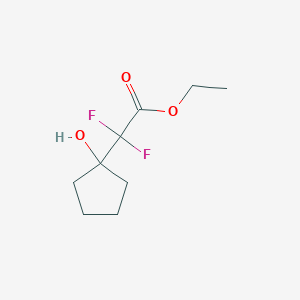

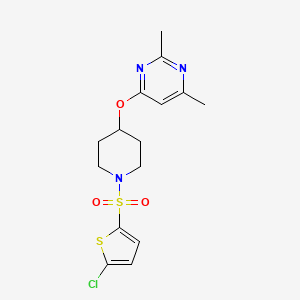

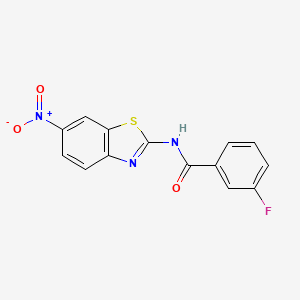

![molecular formula C22H15FN2OS B2430762 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide CAS No. 313528-86-8](/img/structure/B2430762.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide” is a complex organic compound that contains several functional groups, including a fluorophenyl group, a thiazole ring, and a benzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the fluorophenyl group, thiazole ring, and benzamide group would contribute to the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group may undergo electrophilic aromatic substitution, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atom could increase its electronegativity and potentially affect its solubility .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Thiazoles exhibit potent antibacterial properties. Researchers have synthesized various derivatives containing the thiazole ring with different substituents to explore their efficacy against bacterial pathogens. For instance, compound 4 , which possesses a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, demonstrated remarkable inhibitory activity against bacteria (MIC = 1.4 µM), comparable to the standard drug vancomycin .

Antifungal Activity

In addition to antibacterial effects, thiazoles also exhibit antifungal properties. Researchers have evaluated the in vitro antimicrobial activities of 2,4-disubstituted thiazole derivatives against fungi such as Candida albicans and Aspergillus niger . These investigations contribute to our understanding of the potential use of these compounds in antifungal therapies .

Antioxidant Activity

Thiazoles possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. While direct studies on this compound are lacking, its structural features may contribute to antioxidant effects.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to induce biological effects through various targets . The substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2OS/c23-19-12-10-17(11-13-19)20-14-27-22(24-20)25-21(26)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMKYBUEMBTAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

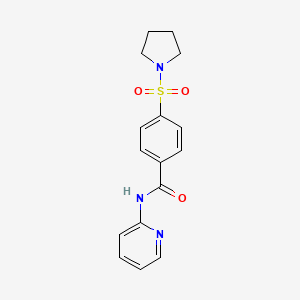

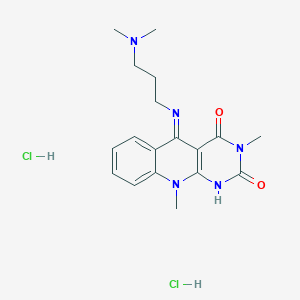

![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)

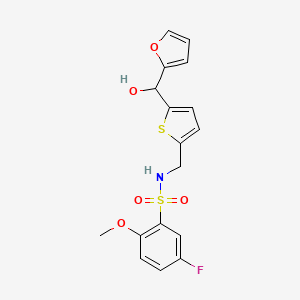

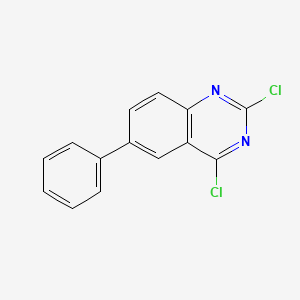

![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)

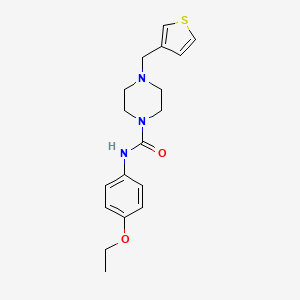

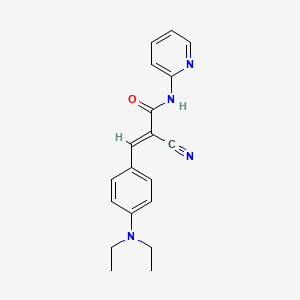

![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)